2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-19(15-24-13-16-5-2-1-3-6-16)20(11-17-8-10-23-14-17)12-18-7-4-9-22-18/h1-10,14H,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMWNELXBRCOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Sequential Alkylation and Thioether Formation
The most widely reported method involves a three-step sequence: (1) synthesis of the acetamide backbone, (2) alkylation with furan-2-ylmethyl and thiophen-3-ylmethyl groups, and (3) introduction of the benzylthio moiety.
Step 1: Acetamide Core Formation
The acetamide backbone is prepared by reacting chloroacetyl chloride with a primary amine. For instance, ethylenediamine derivatives are condensed with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, yielding N,N-disubstituted acetamide intermediates.
Step 2: Dual Alkylation with Heterocyclic Moieties
The alkylation step employs furan-2-ylmethyl bromide and thiophen-3-ylmethyl bromide as electrophiles. Using potassium carbonate as a base in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, attaching both heterocyclic groups to the acetamide nitrogen. Notably, the order of alkylation impacts regioselectivity; introducing the furan-2-ylmethyl group first minimizes steric hindrance for subsequent thiophen-3-ylmethyl incorporation.
Step 3: Thioether Functionalization
The benzylthio group is introduced via a thiol-ene reaction. Treating the alkylated acetamide with benzyl mercaptan in the presence of azobisisobutyronitrile (AIBN) initiates radical-mediated thiol-ene coupling, affording the final product. Purification via column chromatography (hexane/ethyl acetate, 3:1) typically yields 65–72%.
One-Pot Multicomponent Reaction Strategy
Recent advances have streamlined synthesis through a one-pot approach, combining acetamide formation, alkylation, and thioetherification in a single reaction vessel. This method utilizes:
- Chloroacetyl chloride (1.2 equiv)
- Furan-2-ylmethylamine (1.0 equiv)
- Thiophen-3-ylmethylamine (1.0 equiv)
- Benzyl mercaptan (1.5 equiv)
Reagents are combined in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 60°C for 12 hours, achieving an overall yield of 58%. While efficient, this method requires precise stoichiometric control to avoid over-alkylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance alkylation rates due to improved nucleophilicity. However, THF minimizes side reactions compared to DMF. Temperature optimization is critical:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Alkylation Temperature | 70–80°C | +15–20% |
| Thiol-ene Reaction | 25°C (RT) | +10% |
Lower temperatures during thioetherification reduce radical recombination byproducts.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in alkylation steps, particularly for sterically hindered thiophen-3-ylmethyl groups. For thioether formation, photoredox catalysis using Ru(bpy)₃Cl₂ under blue LED irradiation enhances selectivity (83% yield).
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.7 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Synthesis | 72 | 98 | 24 | 220 |
| One-Pot Multicomponent | 58 | 95 | 12 | 180 |
The stepwise approach offers superior yield and purity, while the one-pot method reduces time and cost.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- Molecular Formula : C17H15NO2S
- Molecular Weight : 297.4 g/mol
- CAS Number : 1428348-50-8
Structural Representation
The structural formula of the compound can be represented as follows:
Enzyme Inhibition Studies
One of the primary applications of this compound is its potential as an inhibitor of various enzymes. For instance, studies have indicated that derivatives containing thiophene and furan moieties exhibit significant inhibitory activity against carbonic anhydrase, which is implicated in several physiological processes and diseases, including cancer and glaucoma .
Case Study: Carbonic Anhydrase Inhibition
A recent study demonstrated that modifications to the benzylthio group significantly enhanced binding affinity to carbonic anhydrase IX, a target for cancer therapy. The structure-activity relationship (SAR) indicated that the presence of the furan ring was crucial for maintaining inhibitory potency .
Molecular Imaging Probes
The compound has been explored for use as a molecular imaging probe. Its ability to selectively bind to specific enzymes makes it suitable for imaging applications in cancer diagnostics.
Case Study: Imaging Probes Development
Research on the synthesis of molecular imaging probes utilizing this compound showed promising results in targeting tumor cells. The furan and thiophenes were found to enhance the selectivity and sensitivity of imaging techniques, allowing for better visualization of tumor margins during surgery .
Antiviral Activity
Another notable application is its potential antiviral properties. Compounds with similar structures have shown efficacy against various viral infections by inhibiting viral replication pathways.
Case Study: Antiviral Efficacy
In vitro studies revealed that related compounds demonstrated significant antiviral activity against influenza viruses, suggesting that structural modifications could lead to novel antiviral agents .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the benzylthio group might interact with sulfur-containing amino acids.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
Benzylthio vs. Thiadiazole/Thiazole Cores : Compounds with benzylthio groups (e.g., 5h , target compound) exhibit higher molecular weights compared to thiazole-based analogs (e.g., ). Thiadiazole/thiazole cores may enhance rigidity and π-stacking interactions, whereas benzylthio groups improve lipophilicity .
Heterocyclic Substitutions: The furan and thiophene groups in the target compound differ from phenoxy (5h) or trifluoromethylphenyl () substituents. Furan’s oxygen atom introduces polarizability, while thiophene’s sulfur may enhance electron delocalization, affecting binding affinity in enzyme inhibition (e.g., SARS-CoV-2 protease inhibitors in ).
This suggests substituent-dependent activity modulation.
Pharmacological and Biochemical Comparisons
Anticancer Activity
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Demonstrated in vitro cytotoxicity against cancer cell lines, likely due to the electron-withdrawing trifluoromethyl group enhancing membrane permeability .
- Target Compound: No direct data, but the benzylthio group may similarly improve cellular uptake, while furan/thiophene could modulate target specificity.
Enzyme Inhibition
- 2-(Benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamide (6): Inhibits SARS-CoV-2 main protease via H-bond interactions with ASN142 and GLN189 .
- Pyridazinone-based Acetamides (e.g., 5RH2 ): Bind to FPR2 receptors in neutrophils, with pyridine rings occupying hydrophobic pockets. The target compound’s thiophene may mimic pyridine’s aromatic interactions but with altered electronic profiles.
Biological Activity
2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 335.5 g/mol. The compound features a benzylthio group, a furan ring, and a thiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N2O2S2 |
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | 2-benzylsulfanyl-N-(furan-2-ylmethyl)acetamide |
| CAS Number | 1219902-60-9 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzylthio Intermediate : Reaction of benzyl chloride with thiourea.
- Cyclization : Formation of the benzylthio intermediate through cyclization.
- Coupling : Coupling with furan and thiophene derivatives.
- Acetylation : Final acetylation to yield the target compound.
These steps are crucial for obtaining the desired molecular structure while maintaining the integrity of functional groups that are essential for biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole and thiophene derivatives possess antibacterial properties comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on aromatic rings enhances this activity.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range . The mechanism often involves interaction with cellular pathways that regulate apoptosis and cell proliferation.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various thiazole and thiophene derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (Skin) | 1.61 ± 1.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
These findings suggest that structural modifications can significantly impact biological efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of multiple functional groups allows it to participate in various biochemical reactions, modulating enzyme activities or receptor interactions, which can lead to therapeutic effects .
Q & A
Q. What are the common synthetic routes for 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Benzylthio intermediate formation : Reaction of benzyl chloride with thiourea to generate benzylthiol, followed by thioether linkage formation .
- Acetamide backbone assembly : Coupling of the benzylthio group with a bifunctional amine (e.g., furan-2-ylmethyl and thiophen-3-ylmethyl amines) using carbodiimide-based reagents (e.g., EDC/HCl) in dichloromethane under controlled temperatures (273 K) .
- Purification : Column chromatography or crystallization from ethanol/acetone mixtures to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent connectivity and stereochemistry, with aromatic protons in furan/thiophene rings appearing at δ 6.5–7.5 ppm .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 413.12 for CHNOS) .
- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Use toluene:water (8:2) for azide substitutions to enhance solubility and reaction efficiency .
- Temperature control : Maintain reflux conditions (100–110°C) for thioether bond formation, monitored via TLC (hexane:ethyl acetate, 9:1) .
- Catalyst tuning : Triethylamine as a base in carbodiimide-mediated couplings reduces side reactions (e.g., racemization) .
Q. What structural features influence the compound’s biological activity?
Q. How should researchers address contradictions in reported biological data?
Discrepancies (e.g., variable IC values) may arise from:
- Assay conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or incubation times (24h vs. 48h) .
- Compound purity : Impurities >5% (detected via HPLC) can skew dose-response curves; repurify via recrystallization .
- Solvent effects : DMSO concentrations >1% in stock solutions may inhibit cellular uptake .
Q. What strategies are recommended for studying metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS/MS. Half-life (t) <30 min suggests rapid hepatic clearance .
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the benzylthio group) .
Q. How does the compound’s electronic configuration affect reactivity?
- DFT calculations : The thiophene ring’s electron-rich nature (HOMO = −5.2 eV) facilitates electrophilic substitutions at the 5-position .
- Experimental validation : Bromination with NBS in CCl yields 5-bromo derivatives, confirmed via H NMR (singlet loss at δ 7.1) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
